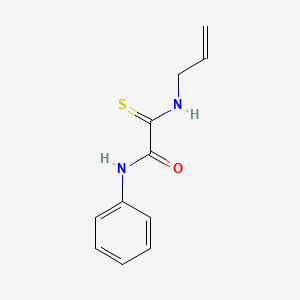![molecular formula C16H13IN2S B11549482 2-{[(E)-(2-iodophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11549482.png)
2-{[(E)-(2-iodophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an iodo-substituted phenyl group. The presence of the iodo group and the benzothiophene ring imparts distinct chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation of 2-iodobenzaldehyde with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The iodo group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new C-N or C-S bonds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids, leading to the formation of biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, mild oxidizing agents for oxidation, and hydride donors for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as a ligand in biochemical assays and as a probe for investigating biological pathways involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes that interact with sulfur-containing heterocycles. It may also bind to receptors or proteins involved in cellular signaling pathways, thereby influencing biological processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE include:
2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: This compound features a hydroxyl group instead of an iodo group, which can alter its reactivity and biological activity.
2-[(E)-[(2-CHLOROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: The presence of a chloro group can influence the compound’s chemical properties and its interactions with biological targets.
The uniqueness of 2-[(E)-[(2-IODOPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its iodo-substituted phenyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C16H13IN2S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-[(E)-(2-iodophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C16H13IN2S/c17-14-7-3-1-5-11(14)10-19-16-13(9-18)12-6-2-4-8-15(12)20-16/h1,3,5,7,10H,2,4,6,8H2/b19-10+ |
InChI Key |
SBOZEJLRBLUKQC-VXLYETTFSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3I)C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11549399.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11549407.png)
![N-(furan-2-ylmethyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11549411.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11549416.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11549429.png)
![N-[(E)-anthracen-9-ylmethylidene]-9H-carbazol-9-amine](/img/structure/B11549436.png)
![2,3-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11549445.png)
![2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11549451.png)
![5-(4-Methoxybenzoyloxy)-2-[(E)-[(4-methylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11549474.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11549478.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11549483.png)

![3-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11549496.png)

